tert-Butyl 4-(4-iodobenzyl)piperazine-1-carboxylate
CAS No.: 1706437-45-7
Cat. No.: VC2742467
Molecular Formula: C16H23IN2O2
Molecular Weight: 402.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1706437-45-7 |
|---|---|
| Molecular Formula | C16H23IN2O2 |
| Molecular Weight | 402.27 g/mol |
| IUPAC Name | tert-butyl 4-[(4-iodophenyl)methyl]piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C16H23IN2O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)12-13-4-6-14(17)7-5-13/h4-7H,8-12H2,1-3H3 |
| Standard InChI Key | FYIDOSLJNXIVES-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)I |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)I |
Introduction
Chemical Structure and Properties
tert-Butyl 4-(4-iodobenzyl)piperazine-1-carboxylate is characterized by a piperazine core with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 4-iodobenzyl substituent at the 4-position. This structural arrangement contributes to its utility in various chemical transformations.
Physical and Chemical Properties
The compound presents as a solid with specific chemical characteristics that facilitate its use in organic synthesis. Below is a comprehensive table of its key properties:
| Property | Value |
|---|---|
| CAS Number | 1706437-45-7 |
| Molecular Formula | C₁₆H₂₃IN₂O₂ |
| Molecular Weight | 402.27 g/mol |
| IUPAC Name | tert-butyl 4-[(4-iodophenyl)methyl]piperazine-1-carboxylate |
| InChI | InChI=1S/C16H23IN2O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)12-13-4-6-14(17)7-5-13/h4-7H,8-12H2,1-3H3 |
| InChI Key | FYIDOSLJNXIVES-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)I |
The compound features several key functional groups that contribute to its reactivity and applications:
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The tert-butoxycarbonyl (Boc) protecting group, which provides a means for selective deprotection under acidic conditions
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The piperazine heterocycle, which offers two nitrogen atoms for potential functionalization
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The 4-iodobenzyl moiety, which can participate in various coupling reactions, particularly metal-catalyzed transformations
Structural Characteristics
The piperazine core of this compound provides conformational flexibility and contains polar nitrogen atoms that enhance interactions with biological macromolecules such as proteins and enzymes. The iodine atom on the benzyl group serves as an excellent site for further functionalization through various metal-catalyzed coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions .
Synthesis Methods
Several synthetic routes have been developed for the preparation of tert-Butyl 4-(4-iodobenzyl)piperazine-1-carboxylate, with varying reaction conditions and yields.
Common Synthetic Approaches
The synthesis of tert-Butyl 4-(4-iodobenzyl)piperazine-1-carboxylate typically involves several strategic steps:
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Protection of piperazine with the Boc group to form tert-butyl piperazine-1-carboxylate
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Alkylation of the protected piperazine with 4-iodobenzyl halide (typically bromide or chloride) under basic conditions
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Purification through chromatographic methods or recrystallization
This compound can also be prepared through alternative routes, such as the reaction of tert-butyl piperazine-1-carboxylate with 4-iodobenzyl halides via nucleophilic substitution reactions. The reaction typically occurs in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, often in the presence of bases such as potassium carbonate or triethylamine .
Related Synthetic Processes
Insights into the synthesis of related compounds can inform approaches to tert-Butyl 4-(4-iodobenzyl)piperazine-1-carboxylate. For instance, the preparation of tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate involves reactions with carbon tetrabromide and triphenylphosphine, which could be adapted for the benzyl derivative:
| Yield | Reaction Conditions | Notes |
|---|---|---|
| 83.7% | Carbon tetrabromide, triphenylphosphine in dichloromethane at 20°C | Purification by silica gel column chromatography |
| 78% | Carbon tetrabromide, triphenylphosphine in dichloromethane at 0-20°C for 20h | Product isolated as colorless oil |
| Variable | Carbon tetrabromide, triphenylphosphine in tetrahydrofuran | MS (DCI) m/z 295(M+H)+ |
| 36% | With N-ethyl-N,N-diisopropylamine at 30°C for 72h under inert atmosphere | Purification by column chromatography (1-2% methanol/dichloroethane) |
Similar approaches could be applied to the synthesis of tert-Butyl 4-(4-iodobenzyl)piperazine-1-carboxylate, with appropriate modifications to accommodate the iodobenzyl moiety .
Applications in Organic Synthesis
tert-Butyl 4-(4-iodobenzyl)piperazine-1-carboxylate serves as a versatile building block in organic synthesis due to its functional groups that allow for various modifications.
As a Synthetic Intermediate
The compound is particularly valuable as an intermediate in the synthesis of more complex molecules due to several key features:
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The iodine atom can participate in cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations
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The Boc protecting group can be selectively removed under acidic conditions to allow for further functionalization of the piperazine nitrogen
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The piperazine ring provides a scaffold for creating diverse chemical libraries
These properties make the compound particularly useful in medicinal chemistry for developing compounds with specific biological activities, especially those targeting central nervous system disorders.
In Pharmaceutical Research
In pharmaceutical development, tert-Butyl 4-(4-iodobenzyl)piperazine-1-carboxylate can be utilized in the synthesis of dihydroquinone derivatives, which have shown promising pharmacological properties. Similar chemistry is described in patent literature where piperazine compounds are prepared by condensing 4-bromo-2-nitro-benzonitrile with 1-Boc-piperazine to form intermediates that are converted to piperazinyl-3,4-dihydroquinazolin-2(1H)-ones .
Such synthetic pathways illustrate how the compound can serve as a starting point for developing pharmaceutical candidates with potential applications in treating various medical conditions .
Biological Activity and Pharmacological Applications
While specific data on the biological activity of tert-Butyl 4-(4-iodobenzyl)piperazine-1-carboxylate itself is limited, related piperazine derivatives have demonstrated significant pharmacological properties.
Comparative Analysis with Similar Compounds
A comparative analysis of tert-Butyl 4-(4-iodobenzyl)piperazine-1-carboxylate with structurally similar compounds reveals important structure-activity relationships:
| Compound | Structural Feature | Potential Biological Activity |
|---|---|---|
| tert-Butyl 4-(4-iodobenzyl)piperazine-1-carboxylate | Iodobenzyl group at piperazine N4 | Modulation of neurotransmitter systems, potential antimicrobial properties |
| tert-Butyl 4-(4-bromobenzyl)piperazine-1-carboxylate | Bromobenzyl group at piperazine N4 | Similar activities, potentially lower potency in some applications |
| tert-Butyl 4-(4-iodophenyl)piperazine-1-carboxylate | Direct phenyl attachment (no benzyl spacer) | Different pharmacokinetic profile, potentially altered receptor binding |
| tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate | Aminophenyl group (no halogen) | Different reactivity profile, potential for hydrogen bonding |
This comparative analysis highlights how subtle structural differences can significantly impact biological activity and pharmaceutical potential .
Research Findings and Applications
Research involving tert-Butyl 4-(4-iodobenzyl)piperazine-1-carboxylate spans various scientific disciplines, reflecting its versatility as a chemical building block.
In Medicinal Chemistry
In medicinal chemistry, piperazine derivatives containing the 4-iodobenzyl moiety have been explored for their potential therapeutic applications. The piperazine ring provides conformational flexibility and polar nitrogen atoms that enhance interactions with macromolecules such as proteins and enzymes, potentially leading to various physiological effects .
Compounds containing piperazine rings have demonstrated a broad spectrum of biological activities, including:
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Antibacterial
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Antifungal
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Anticancer
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Antiparasitic
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Antihistamine
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Antidepressant activities
The presence of the iodine atom in tert-Butyl 4-(4-iodobenzyl)piperazine-1-carboxylate allows for further derivatization through metal-catalyzed coupling reactions, enabling the creation of diverse compound libraries for pharmaceutical screening .
In Material Sciences
Within material sciences, tert-Butyl 4-(4-iodobenzyl)piperazine-1-carboxylate and related compounds have garnered interest as starting materials for creating polymers and materials that contain functionalized piperazine. These materials may exhibit unique properties due to the presence of nitrogen atoms in the piperazine ring, which can participate in hydrogen bonding and coordination with metals .
| Hazard Statement | Classification | Warning |
|---|---|---|
| H302 | Acute toxicity, oral | Harmful if swallowed |
| H315 | Skin corrosion/irritation | Causes skin irritation |
| H319 | Serious eye damage/eye irritation | Causes serious eye irritation |
| H335 | Specific target organ toxicity, single exposure | May cause respiratory irritation |
These classifications are based on data for structurally similar compounds and should be considered when handling this material .
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